molecular formula C12H32N5O11P B027826 Phosphocreatine di(tris) salt CAS No. 108321-17-1

Phosphocreatine di(tris) salt

Cat. No. B027826
CAS RN: 108321-17-1
M. Wt: 453.38 g/mol
InChI Key: UPPBKCOGWJTQMJ-UHFFFAOYSA-N
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Description

Phosphocreatine di(tris) salt, also known as PCr, is a compound composed of a phosphoric acid molecule and three creatine molecules. It is a naturally occurring substance found in the body, primarily in skeletal muscle, and is involved in energy metabolism. PCr is a key component of the phosphagen energy system and is important for providing energy to cells during short, intense bursts of activity. In addition to its role in energy metabolism, PCr has been studied for its potential applications in scientific research, including its use in laboratory experiments.

Scientific Research Applications

  • Electronics : Organophosphorus compounds, including phosphocreatine di(tris) salt, find applications in electronic devices such as organic light-emitting diodes, organic photovoltaic cells, dye-sensitized solar cells, and organic field-effect transistors (Joly, Bouit, & Hissler, 2016).

  • Polymerization : This salt initiates a fast and controlled anionic polymerization of methyl methacrylate in tetrahydrofuran, a solvent (Baskaran & Müller, 2000).

  • Antioxidant in Plastics : Tris-(2,4-ditert-butylphenyl)-phosphite, related to this compound, serves as an antioxidant in plastic processing. Its solution thermodynamics are key for developing separation and purification processes (Yang et al., 2019).

  • Biochemical Studies : Sodium phosphocreatine is used for in vitro studies to understand the metabolic role of high-energy phosphate compounds (Ennor & Stocken, 1948).

  • Biochemical Systems : Tris(2-carboxyethyl)phosphine (TCEP), a derivative, is widely used for reducing disulfide bonds in biochemical systems (Cline et al., 2004).

  • Organic Syntheses and Textile Industries : Tetrakis(hydroxymethyl)phosphonium salts, related to this compound, are air-stable and used in various organic syntheses and the textile industry (Moiseev & James, 2020).

  • Flame Retardant : Tri(2,4-di-tert-butylphenyl) phosphate, another derivative, is used as a flame retardant or plasticizer in electrical and electronic equipment (Kemsley, 2018).

  • Self-Healing Polymers : Tri-n-butylphosphine (TBP) catalyzes an air-insensitive disulfide metathesis reaction to produce self-healing and reshaping polymers at room temperature (Lei et al., 2014).

  • Organic Light-Emitting Diodes (OLEDs) : Tris(bidentate) Ir(III) complexes are employed as light-active components in phosphorescent OLEDs (Arroliga-Rocha & Escudero, 2018).

  • Catalysis in Aqueous Phase : Amphiphilic phosphines, including tris derivatives, are effective in catalysis within aqueous environments (Hanson, Ding, & Kohlpaintner, 1998).

Mechanism of Action

Target of Action

Phosphocreatine di(tris) salt, also known as PCr, primarily targets the energy metabolism processes in the body . It is a high-energy phosphate reservoir found in vertebrate and some invertebrate muscle . It plays a pivotal role in maintaining energy homeostasis, particularly in muscle cells .

Mode of Action

PCr provides phosphate for the conversion of Adenosine Diphosphate (ADP) to Adenosine Triphosphate (ATP) . This process is crucial as ATP serves as the primary source of energy for various cellular functions, including muscle contractions . By acting as a temporal and spatial buffer for ATP, PCr ensures that the energy requirements of the body are met, especially during periods of high energy demand .

Biochemical Pathways

PCr is involved in the creatine kinase/phosphocreatine system, a key pathway in energy metabolism . In this system, PCr donates a phosphate group to ADP to form ATP, a process catalyzed by the enzyme creatine kinase. This ATP can then be used to fuel various cellular processes. When the demand for ATP is low, the reaction can proceed in the opposite direction to regenerate PCr from ATP .

Pharmacokinetics

The pharmacokinetics of PCr are characterized by rapid elimination from the body . Most of the PCr entering the systemic circulation is converted to creatine (Cr), which partially mediates PCr’s hemorheological improvement . Despite the slow transcellular rate, PCr can be taken up by myocardiocytes via some special and hypothetical transport mechanisms .

Result of Action

The action of PCr results in the modulation of cellular energy metabolism, protection against anoxic and ischemic damage to brain neurons, and potential antioxidant activity . It has also been studied for its potential to regulate gene expression and be used as a marker for cell death .

Action Environment

The action of PCr is influenced by the physiological environment. For instance, in muscle tissues, which have high, fluctuating energy requirements, PCr plays a major role in maintaining energy homeostasis . Furthermore, the efficacy of PCr can be influenced by factors such as the availability of ADP and the activity of creatine kinase .

Safety and Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water . It is recommended to avoid dust formation and breathing vapors, mist, or gas . It is also advised not to let the product enter drains .

Biochemical Analysis

Biochemical Properties

Phosphocreatine di(tris) salt provides phosphate for ADP-ATP conversion . It interacts with different zwitterionic phospholipids . This interaction induces changes in liposome shape , suggesting that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

This compound has been shown to protect against anoxic and ischemic damage to brain neurons . It has also been studied for its potential to regulate gene expression and be used as a marker for cell death . In addition, it has been found to interact with phospholipids, affecting membrane properties and exerting membrane-protective effects .

Molecular Mechanism

The molecular mechanism of this compound involves the reversible conversion of Creatine and ATP into Phosphocreatine and ADP by creatine kinase . This generates highly diffusible Phosphocreatine energy reserves . Furthermore, this compound has been shown to interact with different zwitterionic phospholipids, inducing changes in liposome shape and altering lipid phase transition .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been suggested that this compound can protect against membrane permeabilization in different model systems . This suggests that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently limited. It has been used in systems where alkali metal ions are undesirable .

Metabolic Pathways

This compound is involved in the metabolic pathway that provides phosphate for ADP-ATP conversion . This process is facilitated by the enzyme creatine kinase .

Transport and Distribution

Its interaction with phospholipids suggests that it may interact with transporters or binding proteins .

Subcellular Localization

Given its role in providing phosphate for ADP-ATP conversion , it is likely to be found in areas of the cell where energy conversion processes occur.

properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPBKCOGWJTQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N5O11P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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